molecular formula C15H14N2O B14855097 6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile

6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile

Cat. No.: B14855097
M. Wt: 238.28 g/mol
InChI Key: JJZRUVZAKYLEFG-UHFFFAOYSA-N
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Description

6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile is a chemical compound with the molecular formula C15H14N2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a benzyl-substituted furan with a pyridine derivative in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile is unique due to its furo[2,3-C]pyridine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

6-benzyl-5,7-dihydro-4H-furo[2,3-c]pyridine-2-carbonitrile

InChI

InChI=1S/C15H14N2O/c16-9-14-8-13-6-7-17(11-15(13)18-14)10-12-4-2-1-3-5-12/h1-5,8H,6-7,10-11H2

InChI Key

JJZRUVZAKYLEFG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=C(O2)C#N)CC3=CC=CC=C3

Origin of Product

United States

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